6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-amino-1-(2-methylpropyl)-5-(2-methylpropylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-7(2)5-14-9-10(13)16(6-8(3)4)12(18)15-11(9)17/h7-8,14H,5-6,13H2,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVWSZFHMBSHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N(C(=O)NC1=O)CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 571150-18-0, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, particularly in antimicrobial and anticancer applications.
- Molecular Formula: C12H22N4O2
- Molecular Weight: 254.33 g/mol
- CAS Number: 571150-18-0
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against bacteria and fungi. For instance, derivatives of pyrimidines have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazone Derivative | Pseudomonas aeruginosa | 500 | |
| Trimethoprim | S. aureus | 1000 | |
| Chloranilic Acid Salt | Fusarium oxysporum | N/A (56.4% inhibition) |
Anticancer Activity
The potential anticancer properties of pyrimidine derivatives are also noteworthy. Studies have indicated that certain pyrimidine compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis, which is critical for cancer cell proliferation.
Case Study:
In a study focusing on the structure-activity relationship (SAR) of pyrimidine analogs, it was found that modifications at specific positions on the pyrimidine ring significantly enhanced cytotoxicity against various cancer cell lines .
The biological activity of 6-amino derivatives typically involves interaction with biological targets such as enzymes and receptors. For instance:
- Dihydrofolate Reductase Inhibition: Some pyrimidines act as antifolates by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition can lead to reduced DNA synthesis in rapidly dividing cells, including bacteria and cancer cells .
Pharmacological Applications
Due to its diverse biological activities, this compound may have several pharmacological applications:
- Antimicrobial Agents: Potential use in treating bacterial infections.
- Anticancer Drugs: Development as a chemotherapeutic agent targeting specific cancer types.
Q & A
Q. Q: What are the standard synthetic routes for preparing 6-amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can its purity be validated?
A: The compound is typically synthesized via modified Biginelli condensation or nucleophilic substitution reactions. For example, describes a method where primary amines react with pyrimidine derivatives in ethanol under acidic reflux conditions (3–5 hours), followed by neutralization and recrystallization. To validate purity, use:
- 1H NMR : Confirm substituent positions via chemical shifts (e.g., methylpropyl groups at δ 1.0–1.5 ppm) .
- HPLC : Utilize a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for quantitative analysis .
- Melting point : Compare observed values (e.g., 175–201°C for analogous compounds) to literature data .
Advanced Reaction Optimization
Q. Q: How can reaction conditions be optimized to improve the yield of this tetrahydropyrimidine-dione derivative?
A: Key variables include:
- Catalyst selection : Acidic conditions (e.g., H2SO4 in ethanol) enhance cyclization efficiency .
- Temperature control : Reflux temperatures (70–80°C) balance reaction rate and side-product formation .
- Solvent polarity : Absolute ethanol minimizes byproducts compared to DMF or THF .
- Substituent protection : Use acetyl groups for intermediates to prevent unwanted side reactions during functionalization .
Structural and Functional Characterization
Q. Q: What advanced spectroscopic techniques resolve ambiguities in the compound’s substitution pattern?
A:
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm the positions of methylpropyl and amino groups .
- Mass spectrometry (HRMS) : Validate molecular weight (C11H21N5O2, theoretical 279.17 g/mol) and isotopic patterns .
- X-ray crystallography : Resolve conformational ambiguities in the tetrahydropyrimidine ring .
Bioactivity Assay Design
Q. Q: How should researchers design in vitro assays to evaluate the bioactivity of this compound?
A:
- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, given structural similarities to antitumor pyrrolo[2,3-d]pyrimidines .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate .
- Controls : Include positive controls (e.g., methotrexate for DHFR inhibition) and vehicle-only samples .
Data Contradictions and Validation
Q. Q: How to address discrepancies in reported solubility or stability data for this compound?
A:
- Solubility testing : Compare polar (water, DMSO) vs. nonpolar (hexane) solvents. Hydroxyethyl analogs in show improved aqueous solubility, suggesting derivatization (e.g., acetylation) for enhanced stability .
- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, then re-analyze via HPLC .
Computational Modeling Applications
Q. Q: What computational strategies predict the compound’s binding affinity to biological targets?
A:
- Molecular docking : Use the SMILES string (from ) to generate 3D conformers and dock into protein active sites (e.g., PDB: 1U72 for DHFR) .
- QSAR models : Correlate substituent bulk (e.g., methylpropyl groups) with logP values to predict membrane permeability .
Synthetic Byproduct Analysis
Q. Q: How to identify and quantify byproducts formed during synthesis?
A:
- LC-MS/MS : Detect low-abundance impurities using a gradient elution (5–95% acetonitrile in 20 min) .
- Isolation via column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate byproducts for NMR analysis .
Functional Group Reactivity
Q. Q: What strategies prevent unwanted side reactions at the amino groups during functionalization?
A:
- Protecting groups : Temporarily block amines with tert-butoxycarbonyl (Boc) groups, then deprotect with TFA .
- pH control : Maintain neutral conditions (pH 6.5–7.0) to avoid protonation-induced side reactions .
Comparative Analysis with Analogues
Q. Q: How does substituting methylpropyl groups with cyclopropyl (as in ) alter physicochemical properties?
A:
- Lipophilicity : Cyclopropyl analogs (logP ~1.2) are less lipophilic than methylpropyl derivatives (logP ~2.5) .
- Metabolic stability : Fluorinated cyclopropyl groups (as in ) reduce CYP450-mediated oxidation .
Reproducibility Challenges
Q. Q: Why might reported yields vary between laboratories, and how can reproducibility be improved?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
